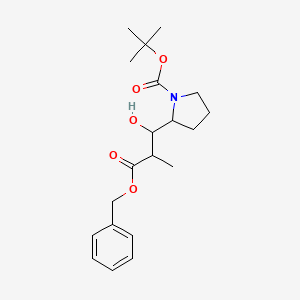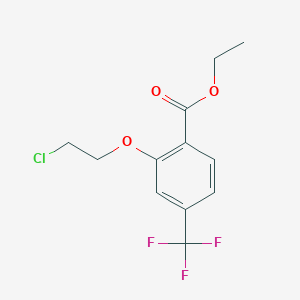
3-Azidomethyl-2-fluoro-benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azidomethyl-2-fluoro-benzonitrile is an organic compound with the molecular formula C8H5FN3 It is characterized by the presence of an azidomethyl group (-CH2N3) and a fluoro substituent on a benzonitrile ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction of 2-fluorobenzonitrile with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds as follows:
2-Fluorobenzonitrile+Sodium Azide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Azidomethyl-2-fluoro-benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Oxidized Derivatives: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
3-Azidomethyl-2-fluoro-benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocycles and complex organic molecules.
Biology: Employed in the study of biological systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Azidomethyl-2-fluoro-benzonitrile involves its reactivity due to the presence of the azido group and the fluoro substituent. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biological and chemical processes. The fluoro substituent can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Azidomethyl-benzonitrile: Lacks the fluoro substituent, leading to different reactivity and properties.
2-Fluoro-benzonitrile: Lacks the azidomethyl group, resulting in different chemical behavior.
3-Azidomethyl-4-fluoro-benzonitrile: Similar structure but with the fluoro substituent at a different position.
Uniqueness
3-Azidomethyl-2-fluoro-benzonitrile is unique due to the combination of the azidomethyl group and the fluoro substituent on the benzonitrile ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H5FN4 |
|---|---|
Peso molecular |
176.15 g/mol |
Nombre IUPAC |
3-(azidomethyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C8H5FN4/c9-8-6(4-10)2-1-3-7(8)5-12-13-11/h1-3H,5H2 |
Clave InChI |
BHHIJLJJTWUQOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C#N)F)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-[(1-oxopropoxy)methyl]-2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14794657.png)

![(4AR,10BR)-8-Chloro-4-methyl-1H,2H,3H,4H,4AH,5H,6H,10BH-benzo[F]quinolin-3-one](/img/structure/B14794671.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14794680.png)
![(2S)-2-amino-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide; trifluoroacetic acid](/img/structure/B14794688.png)
![[1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate](/img/structure/B14794691.png)


![(9R,10S,13S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14794714.png)
![3-(2-Oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-3-yl)prop-2-enoic acid](/img/structure/B14794733.png)

![6-(2,4-Difluorophenoxy)-2-(1,4-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14794753.png)
![Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14794757.png)
